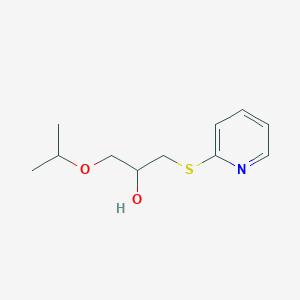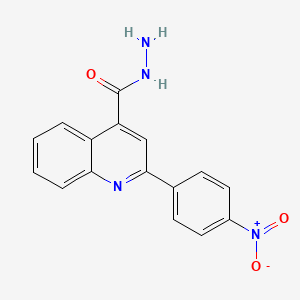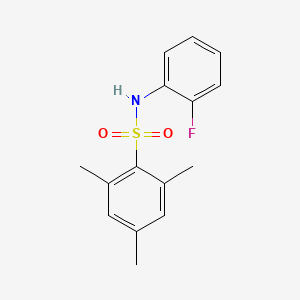![molecular formula C19H14N2O3 B3845523 2-[(3-nitrocarbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
2-[(3-nitrocarbazol-9-yl)methyl]phenol
Descripción general
Descripción
2-[(3-nitrocarbazol-9-yl)methyl]phenol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields due to their unique chemical properties. This compound, in particular, features a phenol group and a nitro-substituted carbazole moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrocarbazol-9-yl)methyl]phenol typically involves the nitration of carbazole followed by a series of functional group transformations. One common method includes the nitration of carbazole to form 3-nitrocarbazole, which is then subjected to a Friedel-Crafts alkylation reaction with phenol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-nitrocarbazol-9-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Halogenated phenol derivatives and other substituted products.
Aplicaciones Científicas De Investigación
2-[(3-nitrocarbazol-9-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 2-[(3-nitrocarbazol-9-yl)methyl]phenol is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds and interact with various biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-nitrocarbazole: Lacks the phenol group but shares the nitro-substituted carbazole core.
2-[(9H-carbazol-9-yl)methyl]phenol: Similar structure but without the nitro group.
9-ethyl-3-nitrocarbazole: Features an ethyl group instead of the phenol group.
Uniqueness
2-[(3-nitrocarbazol-9-yl)methyl]phenol is unique due to the presence of both a nitro group and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-[(3-nitrocarbazol-9-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19-8-4-1-5-13(19)12-20-17-7-3-2-6-15(17)16-11-14(21(23)24)9-10-18(16)20/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPECHPMWXZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845440.png)
![2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845444.png)
![4-(1,15,15-Trimethyl-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-10-yl)morpholine](/img/structure/B3845446.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B3845451.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride](/img/structure/B3845472.png)
![[4-(2-Ethylpiperidine-1-carbonyl)phenyl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B3845477.png)

![2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3845501.png)
![3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione](/img/structure/B3845508.png)
![[1-(furan-2-ylmethyl)piperidin-2-yl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)


